molecular formula C14H19NO2 B11877967 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline CAS No. 20232-58-0

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline

Cat. No.: B11877967
CAS No.: 20232-58-0
M. Wt: 233.31 g/mol
InChI Key: GQDGSOBEHYQMER-UHFFFAOYSA-N
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Description

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This particular compound is characterized by the presence of a propyl group at the 1-position and methoxy groups at the 6 and 7 positions on the isoquinoline ring

Preparation Methods

The synthesis of 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its structural similarity to natural alkaloids makes it a useful tool in biochemical research.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets suggests potential therapeutic applications.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The methoxy groups and the propyl chain play a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

20232-58-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H19NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h8-9H,4-7H2,1-3H3

InChI Key

GQDGSOBEHYQMER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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